3-(1H-Pyrazol-1-YL)butan-1-amine
Description
3-(1H-Pyrazol-1-yl)butan-1-amine is a secondary amine derivative featuring a pyrazole ring linked to a butan-1-amine chain via a methylene bridge. Its molecular formula is C₇H₁₂N₄, with a molecular weight of 154.20 g/mol (estimated from analogs in ). The compound’s structure combines the aromatic pyrazole moiety, known for hydrogen-bonding capabilities, with a flexible aliphatic amine chain. This design is common in medicinal chemistry for balancing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
3-pyrazol-1-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMSQXNAIPBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)butan-1-amine typically involves the condensation of pyrazole derivatives with appropriate amines. One common method involves the reaction of 1H-pyrazole with butan-1-amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-(1H-Pyrazol-1-yl)butan-1-amine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(1H-Pyrazol-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-1-yl)butan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Impact : Addition of electron-withdrawing groups (e.g., trifluoromethyl in C₁₁H₁₅F₃N₄) enhances lipophilicity and binding to hydrophobic enzyme pockets, as seen in TRK kinase inhibitors . Methyl or cyclopropyl groups improve metabolic stability by blocking oxidative degradation .
- Amine Position : The primary amine in 3-(1H-pyrazol-1-yl)butan-1-amine facilitates stronger hydrogen bonding compared to secondary amines (e.g., butan-2-amine isomer), which may influence receptor interaction .
Comparison :
Physicochemical Properties
Biological Activity
3-(1H-Pyrazol-1-YL)butan-1-amine is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's mechanisms of action, biochemical properties, and its potential therapeutic applications, supported by relevant research findings and data.
Target of Action
The compound primarily targets various parasites, including Leishmania aethiopica and Plasmodium berghei, which are responsible for leishmaniasis and malaria, respectively. The pyrazole moiety contributes to its pharmacological effects, allowing it to inhibit the growth and replication of these pathogens.
Mode of Action
Molecular simulation studies indicate that 3-(1H-Pyrazol-1-YL)butan-1-amine binds effectively to specific sites on target proteins, disrupting their functions. For instance, it has been shown to fit well into the lmptr1 pocket of Leishmania parasites, characterized by lower binding free energy, suggesting a strong interaction that inhibits parasite proliferation.
Biochemical Interactions
The compound influences various biochemical pathways by interacting with enzymes and proteins. It has been observed to act as both an inhibitor and activator depending on the context. For example, its role in metabolic pathways can significantly affect cellular metabolism and signaling.
Cellular Effects
In laboratory settings, 3-(1H-Pyrazol-1-YL)butan-1-amine has shown varied effects on cell function, including alterations in gene expression and cellular metabolism. Its ability to modulate these processes positions it as a candidate for further investigation in therapeutic applications.
Pharmacokinetics
The pharmacokinetic profile of 3-(1H-Pyrazol-1-YL)butan-1-amine suggests that it can reach sufficient concentrations in vivo to exert its biological effects. Its distribution within tissues is mediated by specific transporters, which may enhance its effectiveness against targeted pathogens.
Antimicrobial Activity
Research indicates that 3-(1H-Pyrazol-1-YL)butan-1-amine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Activity
In cancer research, the compound has shown promise against several cancer cell lines, including HeLa and A549 cells. Studies have reported micromolar activity levels (around 10 µM), indicating that it could be developed as a chemotherapeutic agent .
Data Summary
| Biological Activity | Target Organisms | Mechanism | Effective Concentration |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of cell wall synthesis | Varies by strain |
| Antileishmanial | Leishmania aethiopica | Disruption of metabolic pathways | Low micromolar |
| Antimalarial | Plasmodium berghei | Inhibition of parasite replication | Low micromolar |
| Anticancer | Various cancer cell lines | Induction of apoptosis | ~10 µM |
Case Studies
Recent studies have highlighted the effectiveness of 3-(1H-Pyrazol-1-YL)butan-1-amine in various experimental models:
- Antileishmanial Activity : In laboratory tests, this compound demonstrated potent activity against Leishmania species, significantly reducing parasite viability at low concentrations.
- Anticancer Efficacy : A study involving multiple cancer cell lines revealed that the compound induces apoptosis through specific signaling pathways, making it a candidate for further development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
